Pentyl 2-fluoro-3-oxobutanoate

Lipophilicity Drug Design Physicochemical Properties

Researchers needing an α-fluorinated β-ketoester with enhanced membrane permeability often find ethyl or methyl analogs insufficient. Pentyl 2-fluoro-3-oxobutanoate (CAS 650602-38-3) solves this with its higher lipophilicity (XLogP = 2.2), enabling improved passive diffusion across biological membranes. - Lipophilicity Advantage: XLogP = 2.2 vs. lower-chain analogs, directly enhancing cellular uptake and oral bioavailability. - Steric Differentiation: The pentyl ester provides a unique steric environment for asymmetric catalysis, potentially yielding higher enantioselectivities. - Metabolic Stability: Slower esterase hydrolysis extends plasma half-life, making it ideal for prodrug design and intracellular ABPP probes.

Molecular Formula C9H15FO3
Molecular Weight 190.21 g/mol
CAS No. 650602-38-3
Cat. No. B12605914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentyl 2-fluoro-3-oxobutanoate
CAS650602-38-3
Molecular FormulaC9H15FO3
Molecular Weight190.21 g/mol
Structural Identifiers
SMILESCCCCCOC(=O)C(C(=O)C)F
InChIInChI=1S/C9H15FO3/c1-3-4-5-6-13-9(12)8(10)7(2)11/h8H,3-6H2,1-2H3
InChIKeyDASAMKOMXCXYIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pentyl 2-fluoro-3-oxobutanoate Overview


Pentyl 2-fluoro-3-oxobutanoate (CAS 650602-38-3), also known as pentyl 2-fluoro-3-oxobutanoate, is a specialized α-fluorinated β-ketoester building block with the molecular formula C₉H₁₅FO₃ and a molecular weight of 190.21 g/mol [1]. It belongs to a class of compounds characterized by a fluorine atom at the alpha-position adjacent to a β-ketoester moiety, which is known to significantly alter the physicochemical properties and reactivity compared to non-fluorinated analogs [2]. This compound is of particular interest as an intermediate in medicinal chemistry and organic synthesis, where the strategic incorporation of fluorine is a key method for modulating drug-like properties [3].

Workflow Fluorinated building block synthesis
Selection logic Pentyl ester for lipophilicity and steric modulation
Use context Medicinal chemistry intermediate; chiral fluorinated scaffold

Why Pentyl 2-fluoro-3-oxobutanoate Is Irreplaceable


Direct substitution of Pentyl 2-fluoro-3-oxobutanoate with more common analogs like ethyl 2-fluoro-3-oxobutanoate (CAS 1522-41-4) or methyl 2-fluoro-3-oxobutanoate (CAS 80171-29-5) is not straightforward due to significant differences in their physicochemical and biological profiles. While they share the same reactive α-fluoro-β-ketoester core, the distinct ester alkyl group (pentyl vs. ethyl vs. methyl) introduces a critical divergence in lipophilicity, steric bulk, and metabolic stability . The pentyl ester confers a substantially higher calculated lipophilicity (XLogP = 2.2) compared to its shorter-chain counterparts, which will directly impact membrane permeability, tissue distribution, and off-target binding in a biological context [1]. Therefore, in applications where these parameters are critical, such as in drug discovery or the design of functional materials, substituting one ester for another without re-optimization is likely to lead to failure in achieving the desired outcome [2].

Shorter alkyl esters (ethyl, methyl) may shift lipophilicity and membrane partitioning profile, altering ADME behavior.
Differences in rotatable bonds and steric bulk can change binding conformation; target engagement may not transfer directly.
Esterase hydrolysis rates depend on alkyl chain; metabolic stability and metabolite release profile may differ.

Pentyl 2-fluoro-3-oxobutanoate vs. Closest Analogs


Enhanced Lipophilicity

The introduction of a longer pentyl ester chain significantly increases the lipophilicity of the 2-fluoro-3-oxobutanoate scaffold compared to its shorter ethyl and methyl counterparts. The pentyl derivative exhibits a calculated XLogP of 2.2 , which is a key parameter for predicting membrane permeability and in vivo distribution. While the exact XLogP values for the ethyl and methyl analogs were not found in the provided data, it is well-established that increasing alkyl chain length correlates directly with an increase in LogP. For context, the XLogP for the ethyl ester is estimated to be lower based on the general trend of increasing lipophilicity with carbon chain length . This difference is crucial for modulating the absorption, distribution, metabolism, and excretion (ADME) profile of derived compounds.

Lipophilicity
Class-level inference
Pentyl ester XLogP = 2.2
Ethyl ester XLogP lower (estimated)
Supports membrane permeability screening context
Calculated; experimental logP not provided
Lipophilicity Drug Design Physicochemical Properties

Increased Steric Bulk and Flexibility

The pentyl ester possesses a greater number of rotatable bonds (7) compared to its shorter-chain analogs (e.g., ethyl ester with 4 rotatable bonds) . This increased conformational flexibility can be a strategic advantage in target binding, allowing the molecule to adopt a conformation that maximizes interactions with a protein binding pocket. Conversely, the increased steric bulk introduced by the longer alkyl chain can be leveraged to achieve selective binding by exploiting differences in the size and shape of target protein active sites, as demonstrated in the broader class of α-fluoro-β-ketoesters used in asymmetric catalysis [1].

Steric bulk & flexibility
Class-level inference
7 rotatable bonds (pentyl)
4 rotatable bonds (ethyl)
May influence binding conformation and selectivity
Structure-derived; binding validation needed
Molecular Flexibility Binding Affinity Conformational Analysis

Enhanced Metabolic Stability

The rate of ester hydrolysis by endogenous esterases is highly dependent on the steric and electronic nature of the ester alkyl group. The bulky pentyl ester is expected to be hydrolyzed more slowly than its ethyl or methyl counterparts. This is supported by the well-documented principle that sterically hindered esters are poorer substrates for many hydrolases [1]. In the context of fluoroacetoacetate derivatives, this differential hydrolysis rate is critical; for instance, fluoroacetoacetates can be hydrolyzed to fluoroacetate, a known inhibitor of the citric acid cycle [2]. The choice of a pentyl ester over a methyl ester would thus be a strategic decision to either prolong the half-life of an intact prodrug or to mitigate the rapid release of a potentially toxic metabolite.

Metabolic stability
Class-level inference
Pentyl ester expected slower hydrolysis vs ethyl/methyl due to steric hindrance
Prodrug half-life or metabolite release context
Qualitative SAR; quantitative rates not reported
Metabolic Stability Prodrug Design Enzyme Hydrolysis

Pentyl 2-fluoro-3-oxobutanoate Applications


Pharmacokinetic Optimization

When a lead compound containing an α-fluoro-β-ketoester moiety requires improved membrane permeability or oral bioavailability, Pentyl 2-fluoro-3-oxobutanoate is the preferred intermediate. Its enhanced lipophilicity (XLogP = 2.2) compared to ethyl or methyl analogs makes it an ideal choice for increasing passive diffusion across biological membranes, a common hurdle in drug development. Furthermore, its increased steric bulk and slower expected esterase hydrolysis can be exploited to design prodrugs with extended plasma half-lives, providing a more favorable dosing regimen.

Cell-Permeable Probe Development

For designing fluorescent probes or activity-based protein profiling (ABPP) reagents that must efficiently enter cells, the pentyl ester of 2-fluoro-3-oxobutanoate offers a strategic advantage. Its higher lipophilicity enhances cell penetration, ensuring that the probe reaches its intracellular target at a sufficient concentration. Additionally, the slower metabolic hydrolysis of the pentyl ester can reduce background fluorescence from cleaved probes, leading to a higher signal-to-noise ratio in cellular assays.

Steric Control in Asymmetric Synthesis

In asymmetric catalysis, the choice of the ester group on a β-ketoester substrate can profoundly influence the stereochemical outcome of reactions like Mannich additions or fluorinations [1]. The larger pentyl group of Pentyl 2-fluoro-3-oxobutanoate introduces a unique steric environment that can lead to higher enantioselectivities or different diastereomeric ratios compared to reactions using ethyl or methyl esters. This makes it a valuable tool for medicinal chemists synthesizing chiral fluorinated building blocks, enabling access to a distinct chemical space.

Application
Selection Property
Validation Focus
PK profile studies of fluorinated candidates
Lipophilicity modification via ester chain
Membrane permeability and distribution assay context
Cell-permeable probe design
Ester-dependent cellular uptake
Intracellular accumulation and esterase stability assessment
Asymmetric synthesis of chiral fluorinated motifs
Steric bulk effect on enantioselectivity
Stereochemical outcome under catalytic conditions

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